molecular formula C20H20N2O3S2 B12206206 N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide

N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide

Cat. No.: B12206206
M. Wt: 400.5 g/mol
InChI Key: AYLLUUFINLPSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide is a complex organic compound that features a thiazole ring, a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide typically involves multi-step organic reactions. One common method includes the reaction of 3-phenyltetrahydrothieno[3,4-d][1,3]thiazole with appropriate oxidizing agents to introduce the dioxido groups. This is followed by the condensation reaction with 3-phenylpropanamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product by minimizing side reactions and ensuring consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the thiazole ring, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its dioxido groups and phenylpropanamide moiety differentiate it from other thiazole and oxadiazole derivatives, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H20N2O3S2

Molecular Weight

400.5 g/mol

IUPAC Name

N-(5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-3-phenylpropanamide

InChI

InChI=1S/C20H20N2O3S2/c23-19(12-11-15-7-3-1-4-8-15)21-20-22(16-9-5-2-6-10-16)17-13-27(24,25)14-18(17)26-20/h1-10,17-18H,11-14H2

InChI Key

AYLLUUFINLPSDM-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)CCC3=CC=CC=C3)N2C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.